molecular formula C13H16BNO3 B1588912 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile CAS No. 883899-02-3

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile

Cat. No.: B1588912
CAS No.: 883899-02-3
M. Wt: 245.08 g/mol
InChI Key: RSLUOIPQHDWWMU-UHFFFAOYSA-N
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Description

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile is a useful research compound. Its molecular formula is C13H16BNO3 and its molecular weight is 245.08 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile, also known as 2-CYANO-3-METHOXYPHENYLBORONIC ACID NEOPENTYL GLYCOL ESTER, is Hormone-Sensitive Lipase (HSL) . HSL is an enzyme that plays a crucial role in the breakdown of stored fats (lipolysis) within cells.

Mode of Action

This compound interacts with its target, HSL, by inhibiting its activity . This inhibition prevents HSL from breaking down stored fats, thereby affecting lipid metabolism within the cell.

Biochemical Pathways

The inhibition of HSL by this compound impacts the lipid metabolism pathway . HSL is responsible for the hydrolysis of triacylglycerol, a type of fat stored in cells. When HSL is inhibited, the breakdown of these stored fats is reduced, leading to changes in the levels of lipids within the cell.

Result of Action

The molecular and cellular effects of the action of this compound involve changes in lipid metabolism due to the inhibition of HSL . This can lead to an accumulation of stored fats within cells, potentially impacting cellular functions that depend on lipid metabolism.

Properties

IUPAC Name

2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO3/c1-13(2)8-17-14(18-9-13)11-5-4-6-12(16-3)10(11)7-15/h4-6H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLUOIPQHDWWMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C(=CC=C2)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470628
Record name 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883899-02-3
Record name 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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